1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked via an ethanone group to a thioether bridge and a 1-phenyl-1H-tetrazole moiety. The thioether linkage may improve lipophilicity and influence redox properties.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-14(12-6-7-15-16(10-12)24-9-8-23-15)11-25-17-18-19-20-21(17)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNPLVKYHKIXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including antimicrobial effects, interactions with specific biological targets, and overall pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a dihydrobenzo[b][1,4]dioxin moiety linked to a tetrazole group via a thioether bond. The molecular formula is , with a molecular weight of approximately 302.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.36 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in DMSO |
| Density | Not specified |
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydrobenzo[b][1,4]dioxin exhibit varying degrees of antimicrobial activity. For instance, compounds synthesized from similar frameworks have shown moderate effectiveness against diverse bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound has been evaluated for its antimicrobial properties using standard disk diffusion methods and exhibited significant inhibition zones compared to control antibiotics.
Interaction with Biological Targets
The compound's interaction with biological targets has been explored through high-throughput screening (HTS) methodologies. Notably, it has been identified as a potential inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) , an important target in cancer therapy due to its role in DNA repair mechanisms . In vitro assays demonstrated that this compound can inhibit PARP1 activity with an IC50 value around , indicating its potential as an anticancer agent .
Dopamine Receptor Antagonism
Another significant aspect of the biological activity of this compound is its antagonistic effect on dopamine receptors. Specifically, it has shown over 1100-fold selectivity for the D4 receptor compared to D2 and D3 receptors . This selectivity is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease where D4 receptor modulation may be beneficial.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to This compound :
- Anticancer Activity : A study involving the compound's analogs demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with mechanisms linked to apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : In animal models, compounds derived from similar structures have been tested for neuroprotective effects against neurodegeneration. The results indicated promising outcomes in improving cognitive functions and reducing oxidative stress markers .
Scientific Research Applications
Anti-Cancer Activity
Research indicates that derivatives of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone exhibit potential anti-cancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study synthesized a series of related compounds and evaluated their cytotoxicity against breast and lung cancer cell lines. The results indicated that some derivatives had IC50 values in the micromolar range, suggesting significant anti-cancer activity .
Anti-inflammatory Properties
In addition to anti-cancer effects, this compound may also possess anti-inflammatory properties. Molecular docking studies have suggested that it can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings indicate its potential as a therapeutic agent for inflammatory diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-Cancer Activity | Identified significant cytotoxic effects against breast cancer cell lines with IC50 values < 10 µM. |
| Study 2 | Anti-inflammatory Potential | Demonstrated inhibition of COX enzymes with a binding affinity comparable to standard NSAIDs. |
| Study 3 | Molecular Docking | Confirmed binding interactions with key proteins involved in cancer metabolism and inflammation pathways. |
Comparison with Similar Compounds
The following analysis compares the title compound to structurally related derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues
Key Observations :
- The target compound’s tetrazole-thio-ethanone architecture distinguishes it from thiazole- or triazole-based analogues, which are more common in kinase inhibitors (e.g., CDK9 inhibitors in ) .
- Unlike ethanol-backbone tetrazole derivatives (e.g., 4d), the ethanone group may enhance metabolic stability by reducing susceptibility to oxidation .
Physicochemical and Drug-Likeness Profiles
Key Observations :
- The target compound’s higher cLogP (vs.
- Compliance with Lipinski’s Rule of Five is likely (MW < 500, H-bond donors < 5), aligning with drug-like candidates .
Pharmacological and ADMET Considerations
- Target Compound: The tetrazole group may enhance selectivity for enzymes requiring anion-binding pockets (e.g., kinases, proteases).
- ADMET Predictions: Absorption: Moderate (cLogP ~3.2, high MW may limit passive diffusion). Metabolism: Tetrazole rings resist cytochrome P450 oxidation, improving metabolic stability vs. ethanol derivatives . Toxicity: Low predicted hepatotoxicity (absence of reactive functional groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
